1,1-Dibromopropan-2-ol

Description

Molecular Architecture and Isomerism of Dibromopropanols

The substitution of two hydrogen atoms on a propanol (B110389) molecule with bromine can result in numerous structural and stereoisomers. The specific placement of the bromine atoms and the hydroxyl group along the three-carbon chain dictates the compound's chemical and physical properties. The term "geminal" refers to two substituents attached to the same carbon atom, as seen in 1,1-dibromides, while "vicinal" refers to substituents on adjacent carbons. wikipedia.org

Dibromopropanol isomers can be derived from either a propan-1-ol or a propan-2-ol backbone. For instance, 2,3-dibromopropan-1-ol and 1,3-dibromopropan-2-ol are common isomers, each with distinct reactivity. researchgate.netnih.gov Several of these isomers, such as 1,3-dibromopropan-2-ol and 2,3-dibromopropan-1-ol, contain a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). solubilityofthings.comsolubilityofthings.com

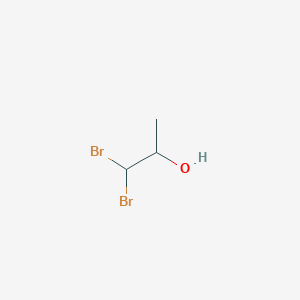

The focus of this article, 1,1-Dibromopropan-2-ol, has a unique molecular architecture characterized by a geminal dibromide at the terminal carbon (C1) and a secondary alcohol group at the adjacent carbon (C2). This specific arrangement distinguishes it from its various isomers and imparts a distinct chemical character.

Physicochemical Properties of this compound| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₃H₆Br₂O | nih.gov |

| Molecular Weight | 217.89 g/mol | nih.gov |

| CAS Number | 62872-25-7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| LogP (Octanol/Water Partition Coefficient) | 1.7 | nih.gov |

Common Isomers of Dibromopropanol| Isomer Name | Structure Type | Chirality |

|---|---|---|

| This compound | Geminal Dibromide, Secondary Alcohol | Chiral |

| 1,2-Dibromopropan-2-ol | Vicinal Dibromide, Tertiary Alcohol | Not Chiral |

| 1,3-Dibromopropan-2-ol | Isolated Dibromide, Secondary Alcohol | Chiral |

| 2,2-Dibromopropan-1-ol | Geminal Dibromide, Primary Alcohol | Not Chiral |

| 2,3-Dibromopropan-1-ol | Vicinal Dibromide, Primary Alcohol | Chiral |

The Unique Role of this compound in Synthetic Organic Chemistry

While many isomers of dibromopropanol serve as versatile intermediates, this compound possesses a distinct combination of functional groups that offers unique synthetic possibilities. solubilityofthings.comrsc.org The gem-dibromoalkane is a functional group that can be considered a masked carbonyl. For example, gem-dihalides can be synthesized from aldehydes and ketones and can be hydrolyzed back to the corresponding carbonyl compound, making them useful as protecting groups or as synthetic precursors. wikipedia.orgnih.gov

The strategic placement of a secondary alcohol adjacent to the gem-dibromide center in this compound opens pathways for specific intramolecular reactions. Under basic conditions, the deprotonated hydroxyl group can act as an internal nucleophile. This reactivity is fundamental in the Williamson ether synthesis, a common method for forming ethers, including cyclic ethers like oxetanes from 1,3-halohydrins. thieme-connect.de The reaction of a 1,2-dihalo-alcohol analogue could potentially lead to the formation of highly substituted, reactive oxiranes (epoxides).

The synthetic utility of this compound is rooted in its potential as a bifunctional building block. Its reactions could be directed at either the alcohol or the gem-dibromide, or involve both simultaneously.

Reactions at the Alcohol: The secondary alcohol can undergo typical reactions such as oxidation to a ketone (yielding 1,1-dibromoacetone), esterification, or etherification.

Reactions at the Gem-Dibromide: This group can undergo reactions typical of alkyl halides. For instance, treatment with a strong base could lead to elimination reactions. Furthermore, gem-dibromocyclopropanes, a related structural motif, are known to react with organolithium reagents to form monobrominated products or undergo ring-opening to form allenes. mdpi.comcdnsciencepub.com

Tandem/Intramolecular Reactions: The most unique potential lies in reactions that engage both functional groups. Intramolecular cyclization, as mentioned, could lead to the formation of small-ring heterocycles, which are valuable structures in medicinal chemistry. nih.govresearchgate.net The specific substrate this compound is a precursor for synthesizing complex molecules where precise control over functionality is crucial.

While specific documented industrial-scale applications of this compound are not as widespread as those for its isomers like 1,3-dibromopropan-2-ol or 2,3-dibromopropan-1-ol, its structure represents a valuable synthon for chemists designing complex molecular targets. nih.govrsc.org

Table of Mentioned Chemical Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromopropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2O/c1-2(6)3(4)5/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGHFMVCCDYILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625439 | |

| Record name | 1,1-Dibromopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62872-25-7 | |

| Record name | 1,1-Dibromopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dibromopropan 2 Ol

Established Synthetic Routes to 1,1-Dibromopropan-2-ol

One theoretical approach involves the α-dibromination of hydroxyacetone. This reaction would proceed via an enol or enolate intermediate, which then reacts with a brominating agent. The subsequent reduction of the ketone functionality would yield the target molecule, this compound.

Theoretical Synthesis Pathway:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | α-Dibromination | Hydroxyacetone, 2 equivalents of a brominating agent (e.g., Br₂ in acetic acid) | 1,1-Dibromoacetone (B6598254) |

| 2 | Reduction | 1,1-Dibromoacetone, reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like ethanol) | This compound |

This proposed route relies on the well-established reactivity of ketones at the α-position and the selective reduction of ketones in the presence of alkyl halides. However, the stability of 1,1-dibromoacetone and potential side reactions during reduction would need to be carefully considered and optimized.

Exploration of Novel Synthetic Pathways

A comprehensive review of current chemical literature does not reveal any specifically described "novel" synthetic pathways for this compound. Research in the field of halogenated organic compounds is ongoing, but at present, there are no cutting-edge or recently developed methodologies that have been specifically applied to the synthesis of this particular gem-dibromoalcohol. The development of new synthetic methods often focuses on improving efficiency, selectivity, and environmental footprint, and it is conceivable that future research in areas such as catalytic halogenation or direct functionalization of C-H bonds could lead to novel routes for compounds like this compound.

Regioselective and Stereoselective Considerations in Related Halogenation Reactions

The synthesis of dibrominated propanols is highly dependent on the choice of starting material and reaction conditions, which dictate the regioselectivity of the bromine addition. Understanding these factors is crucial for selectively synthesizing a desired isomer.

In the case of this compound, the key challenge lies in introducing both bromine atoms to the same carbon atom (C1). This geminal dihalogenation pattern is typically achieved through the halogenation of a carbonyl compound at the α-position, as outlined in the theoretical route above.

Stereoselectivity becomes a factor when a new stereocenter is created. In the synthesis of this compound via the reduction of 1,1-dibromoacetone, the resulting alcohol at C2 is a chiral center. The use of a non-chiral reducing agent like sodium borohydride would result in a racemic mixture of (R)- and (S)-1,1-Dibromopropan-2-ol. Achieving stereoselectivity would necessitate the use of a chiral reducing agent or a chiral catalyst.

Analogous Reactions for Other Dibromopropanol Isomers

The synthesis of other dibromopropanol isomers, such as 1,3-dibromopropan-2-ol and 2,3-dibromopropan-1-ol, provides insight into the factors controlling regioselectivity in bromination reactions of propyl alcohols and their derivatives.

Synthesis of 1,3-Dibromopropan-2-ol:

This isomer is typically synthesized from glycerol (B35011) by reaction with hydrogen bromide or a mixture of bromine and a reducing agent. The reaction proceeds via the substitution of the primary hydroxyl groups.

| Starting Material | Reagents and Conditions | Product |

| Glycerol | Hydrogen bromide (HBr) | 1,3-Dibromopropan-2-ol |

Synthesis of 2,3-Dibromopropan-1-ol:

This vicinal dihalide is commonly prepared by the electrophilic addition of bromine to allyl alcohol. The reaction proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. This mechanism typically results in anti-addition of the bromine atoms. prepchem.comnih.govgoogle.comgoogle.com

| Starting Material | Reagents and Conditions | Product |

| Allyl alcohol | Bromine (Br₂) in a suitable solvent (e.g., carbon tetrachloride) | 2,3-Dibromopropan-1-ol prepchem.comnih.govgoogle.comgoogle.com |

The regioselectivity in this reaction is governed by the electrophilic attack of bromine on the double bond of allyl alcohol, leading to the vicinal dibromide. This contrasts sharply with the synthetic strategy required for the geminal arrangement in this compound.

Mechanistic Investigations into the Chemical Reactivity of 1,1 Dibromopropan 2 Ol

Nucleophilic Substitution Reactions at the Geminal Dibromide Center

The C1 carbon, bonded to two bromine atoms, is highly electrophilic and serves as the primary site for nucleophilic attack. The two bromine atoms are effective leaving groups, facilitating substitution reactions. These reactions can proceed via different mechanisms, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), depending on the reaction conditions and the nature of the nucleophile. quora.com Given that the geminal dibromide is on a primary carbon, the SN2 mechanism is generally favored to avoid the formation of a highly unstable primary carbocation. savemyexams.com

Kinetics and Thermodynamics of Substitution

The kinetics of substitution at the 1,1-dibromo center are primarily governed by the mechanism. In an SN2 reaction, the rate is dependent on the concentration of both the substrate (1,1-Dibromopropan-2-ol) and the incoming nucleophile. libretexts.org The reaction proceeds through a single, high-energy transition state where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. libretexts.org

Rate Law: For an SN2 reaction, the rate law is expressed as: Rate = k[C₃H₆Br₂O][Nucleophile]. libretexts.org

The rate-determining step in an SN1 reaction is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. quora.com However, due to the high instability of the primary carbocation that would form at C1, this pathway is considered kinetically and thermodynamically unfavorable for this compound under typical conditions.

Interactive Table: Factors Influencing Substitution Kinetics

| Factor | Effect on SN1 Rate | Effect on SN2 Rate | Relevance to this compound |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The primary nature of the C1 carbon strongly favors the SN2 pathway. savemyexams.com |

| Nucleophile Strength | No effect on rate | Strong nucleophiles increase rate | A strong nucleophile is required for an efficient SN2 reaction. |

| Leaving Group Ability | Good leaving group increases rate | Good leaving group increases rate | Bromide is a good leaving group, facilitating both potential pathways. |

| Solvent Polarity | Polar protic solvents increase rate | Polar aprotic solvents increase rate | A polar aprotic solvent would be optimal for an SN2 reaction. libretexts.org |

Reactivity with Diverse Nucleophiles, including Chalcogenides

The electrophilic C1 carbon of this compound can react with a wide array of nucleophiles. The reaction typically involves the sequential displacement of the two bromine atoms.

With strong nucleophiles like hydroxide (B78521) or alkoxides, substitution can occur, though elimination reactions may compete. With softer nucleophiles, substitution is more common. For instance, reaction with cyanide ions can introduce a nitrile group.

Chalcogen-based nucleophiles, such as thiols (RSH) and their conjugate bases (thiolates, RS⁻), are particularly effective for substitution at geminal dihalide centers. The reaction of this compound with two equivalents of a thiol in the presence of a base is expected to yield a thioacetal. This reaction proceeds through two successive SN2 displacements.

Interactive Table: Predicted Products of Nucleophilic Substitution

| Nucleophile | Reagent Example | Predicted Product | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Propane-1,1,2-triol | Triol |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1,1-Diethoxypropan-2-ol | Acetal |

| Cyanide | Potassium Cyanide (KCN) | 2-Hydroxy-2-methylmalononitrile | Dinitrile |

| Thiolate | Sodium Ethanethiolate (NaSEt) | 1,1-Bis(ethylthio)propan-2-ol | Thioacetal |

| Azide | Sodium Azide (NaN₃) | 1,1-Diazidopropan-2-ol | Diazide |

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group at the C2 position provides another site for reactivity, largely independent of the geminal dibromide center. This hydroxyl group can undergo oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Pathways

Oxidation: Secondary alcohols are readily oxidized to form ketones. libretexts.orglibretexts.org The oxidation of this compound would yield 1,1-Dibromopropan-2-one. This transformation can be achieved using a variety of common oxidizing agents. The reaction involves the removal of the hydroxyl hydrogen and the hydrogen attached to the C2 carbon. chemistrysteps.com

Common Oxidizing Agents:

Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent). libretexts.org

Pyridinium chlorochromate (PCC), a milder reagent that is effective for converting secondary alcohols to ketones. libretexts.org

Sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like TEMPO.

Reduction: The reduction of the secondary alcohol functionality back to an alkane is not a typical transformation. More commonly, reduction reactions involving halogenated compounds target the carbon-halogen bonds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce halohydrins. byjus.comwikipedia.org While this compound is a geminal dihaloalcohol, such powerful reducing agents could potentially reduce the C-Br bonds, leading to propan-2-ol or other reduced species.

Esterification and Etherification Reactions, including Acyl Derivative Formation

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) yields an ester. libretexts.org

Acylation: A more reactive method involves using an acyl chloride or acid anhydride. libretexts.org The reaction with an acyl chloride (an acyl derivative) is typically rapid and occurs at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

Etherification: The formation of an ether from the secondary alcohol can be accomplished via the Williamson ether synthesis. This two-step process involves:

Deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion.

Reaction of the alkoxide with a primary alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether. libretexts.org

Interactive Table: Products from Alcohol Transformations

| Reaction Type | Reagent(s) | Product Name |

| Oxidation | Chromic Acid (H₂CrO₄) | 1,1-Dibromopropan-2-one |

| Esterification | Acetic Anhydride, Pyridine | 1,1-Dibromopropan-2-yl acetate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1,1-Dibromo-2-methoxypropane |

Elimination Reactions Leading to Unsaturated Organic Scaffolds

When treated with a strong base, this compound can undergo elimination reactions (dehydrohalogenation) to form unsaturated compounds. wikipedia.org Geminal dihalides are known precursors to vinyl halides and alkynes through successive elimination steps. doubtnut.comunacademy.com

The mechanism is typically a bimolecular elimination (E2), which is favored by strong, non-nucleophilic bases and involves a single, concerted step. chemistrysteps.comchemistrytalk.org The base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon, C2), while simultaneously, the C-Br bond breaks and a π-bond forms. pharmaguideline.com

In the case of this compound, the base would remove the proton from C2. The first elimination of HBr would lead to the formation of a vinyl bromide, specifically 1-bromo-1-propen-2-ol. This product is an enol, which would likely tautomerize to its more stable keto form, 1-bromopropan-2-one. A second elimination reaction, if conditions are harsh enough (e.g., using a very strong base like sodium amide), could potentially occur from the vinyl bromide intermediate to form an alkyne, although the presence of the hydroxyl group complicates this pathway. youtube.com

Interactive Table: Elimination Reaction Pathways

| Conditions | Mechanism | Intermediate/Product | Notes |

| Strong, bulky base (e.g., Potassium tert-butoxide) in alcohol | E2 | 1-Bromo-1-propen-2-ol | This is an enol intermediate. youtube.com |

| Tautomerization of enol | Isomerization | 1-Bromopropan-2-one | The keto form is generally more stable. |

| Very strong base (e.g., NaNH₂) | E2 (x2) | Prop-1-yn-2-ol (unstable) | A second elimination is possible but may lead to complex rearrangements or polymerization. |

Intramolecular Cyclization Reactions and Heterocyclic Compound Formation

The presence of a hydroxyl group and two bromine atoms on adjacent carbons in this compound sets the stage for intramolecular cyclization under basic conditions. This reaction is analogous to the well-established intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks an alkyl halide within the same molecule.

The generally accepted mechanism for the intramolecular cyclization of a halohydrin begins with the deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the halogen, proceeding via an SN2 pathway. This results in the displacement of the halide and the formation of a cyclic ether, specifically an epoxide.

In the case of this compound, the initial deprotonation of the secondary alcohol would generate the corresponding alkoxide. This alkoxide can then attack the adjacent carbon atom bearing the two bromine atoms. An intramolecular SN2 displacement of one of the bromide ions would lead to the formation of a three-membered heterocyclic ring, a bromo-substituted oxirane (epoxide).

| Reactant | Base | Key Intermediate | Product | Reaction Type |

| This compound | Strong Base (e.g., NaOH, NaH) | 1,1-Dibromopropan-2-olate | 2-Bromo-2-methyloxirane | Intramolecular Williamson Ether Synthesis |

Detailed research findings on the specific conditions and yields for the cyclization of this compound are not extensively documented in readily available literature. However, the fundamental principles of halohydrin cyclization provide a strong theoretical basis for the formation of 2-Bromo-2-methyloxirane as the primary heterocyclic product. The reaction is expected to be favorable due to the formation of a stable, albeit strained, three-membered ring.

Investigations into Rearrangement Mechanisms

Beyond simple cyclization, the reactivity of this compound can also involve molecular rearrangements, particularly under conditions that might favor the formation of carbocationic or carbene-like intermediates. While specific studies on this compound are scarce, analogous reactions of similar compounds provide insight into potential rearrangement pathways.

One such possibility is a reaction analogous to the Favorskii rearrangement, which typically involves α-halo ketones. If the secondary alcohol of this compound were to be oxidized to the corresponding ketone, 1,1-dibromopropan-2-one, it would be a substrate for the Favorskii rearrangement. In the presence of a base, this α,α-dihaloketone could rearrange to form a carboxylic acid derivative.

However, considering the starting material is an alcohol, a more direct rearrangement pathway could be envisioned, although it is less common. For instance, under strongly basic conditions, deprotonation of the hydroxyl group followed by the elimination of a bromide ion could potentially lead to an α-bromo enolate-like intermediate, which might undergo further reaction or rearrangement.

Another hypothetical rearrangement could be initiated by the formation of a carbocation at the secondary carbon, for instance, under acidic conditions where the hydroxyl group is protonated and leaves as water. While this would be a di-bromo substituted carbocation, which is generally unstable, it could theoretically undergo a 1,2-hydride or 1,2-alkyl shift. However, such a pathway is less likely under the basic conditions typically employed for halohydrin reactions.

| Starting Material/Intermediate | Conditions | Proposed Rearrangement Type | Potential Product Class |

| 1,1-Dibromopropan-2-one (oxidized from this compound) | Basic | Favorskii Rearrangement | Carboxylic Acid Derivative |

| This compound | Strongly Basic | (Hypothetical) via α-bromo enolate | Unsaturated Carbonyl Compounds |

| Protonated this compound | Acidic | (Hypothetical) Carbocation Rearrangement | Rearranged Halogenated Aldehydes/Ketones |

It is crucial to emphasize that these rearrangement mechanisms for this compound are largely speculative and based on the known reactivity of analogous structures. Detailed experimental and computational studies would be necessary to definitively elucidate the specific rearrangement pathways, if any, that this compound undergoes.

Spectroscopic and Structural Characterization of 1,1 Dibromopropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,1-dibromopropan-2-ol, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D techniques, provide definitive evidence for its structural arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule. The integration of these signals would correspond to a 1:1:3:1 ratio for the hydroxyl, methine, methyl, and dibromomethyl protons, respectively.

The proton attached to the dibrominated carbon (C1) is expected to appear as a doublet at the most downfield position due to the strong deshielding effect of the two bromine atoms. The methine proton on C2, adjacent to both the hydroxyl group and the dibromomethyl group, would likely appear as a multiplet. The three protons of the methyl group (C3) would resonate as a doublet, being split by the adjacent methine proton. The hydroxyl proton signal is typically a broad singlet, though its chemical shift and multiplicity can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH(Br)₂ | 5.8 - 6.2 | Doublet (d) | 1H |

| -CH(OH)- | 4.0 - 4.4 | Multiplet (m) | 1H |

| -OH | Variable (e.g., 2.0 - 4.0) | Singlet (s, broad) | 1H |

| -CH₃ | 1.2 - 1.5 | Doublet (d) | 3H |

This data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum for this compound is anticipated to show three distinct signals, one for each carbon atom in its unique chemical environment.

The carbon atom bonded to the two bromine atoms (C1) is expected to be the most downfield signal due to the significant electronegativity of the halogens. The carbon bearing the hydroxyl group (C2) will also be deshielded, appearing at an intermediate chemical shift. The methyl carbon (C3) will be the most upfield signal.

Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C1 (-CH(Br)₂) | 45 - 55 |

| C2 (-CH(OH)-) | 65 - 75 |

| C3 (-CH₃) | 20 - 30 |

This data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously confirm the structure of this compound, advanced 2D NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be expected between the methine proton on C2 and the protons of the methyl group on C3, as well as between the methine proton on C2 and the proton on C1. This confirms the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would show a cross-peak between the C1 signal and its attached proton, the C2 signal and its attached proton, and the C3 signal and its attached protons. This technique is instrumental in assigning the carbon and proton signals to their respective atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This could show, for example, a correlation between the methyl protons on C3 and the carbon at C2, further solidifying the structural assignment.

Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its hydroxyl, alkyl, and carbon-bromine bonds.

The most prominent feature is expected to be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is anticipated around 1100 cm⁻¹. The C-Br stretching vibrations typically occur in the fingerprint region, at lower wavenumbers, generally between 500 and 700 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H | Stretching | 2850 - 3000 | Medium to Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

| C-Br | Stretching | 500 - 700 | Medium to Strong |

This data is predicted based on characteristic group frequencies in IR spectroscopy.

Mass Spectrometric Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure. The mass spectrum of this compound would exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of two bromine atoms, the molecular ion peak and any bromine-containing fragments will appear as a characteristic pattern of isotopic peaks (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br).

The molecular ion [M]⁺ would be expected, though it may be of low abundance. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage. For this compound, alpha-cleavage could result in the loss of a methyl radical to form a [M-CH₃]⁺ ion, or the loss of a dibromomethyl radical to form a [M-CHBr₂]⁺ ion. The loss of one or both bromine atoms is also a likely fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 216/218/220 | [C₃H₆Br₂O]⁺ | Molecular Ion |

| 201/203/205 | [C₂H₃Br₂O]⁺ | Loss of CH₃ |

| 45 | [C₂H₅O]⁺ | Loss of CHBr₂ |

| 43 | [C₃H₇]⁺ | Loss of Br₂ and OH |

This data is predicted based on general principles of mass spectrometry and known fragmentation patterns of similar compounds.

Advanced Diffraction Techniques for Solid-State Structures of Derivatives

While this compound is a liquid at room temperature, its solid-state structure, or that of its derivatives, could be determined using advanced diffraction techniques such as X-ray crystallography. This method provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid.

To perform such an analysis, a suitable crystalline derivative of this compound would need to be synthesized. For example, esterification of the hydroxyl group could yield a solid derivative. The resulting crystal would then be subjected to X-ray diffraction, and the diffraction pattern would be analyzed to generate a detailed model of the molecular and crystal structure. As of now, a search of the available scientific literature does not indicate that such a study has been performed on derivatives of this compound.

Computational Chemistry and Quantum Mechanical Studies

Detailed electronic structure calculations for this compound have not been reported in the available scientific literature. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would provide valuable insights into the molecule's properties.

Key areas for future investigation would include:

Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would be crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Electrostatic Potential Maps: These maps would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Without specific studies, no data on these parameters can be presented.

A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface, has not been documented in peer-reviewed research. This type of analysis is critical for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

A theoretical study would typically involve:

Identification of Conformers: Rotating the molecule around its single bonds (specifically the C1-C2 bond) would identify various staggered and eclipsed conformations.

Calculation of Relative Energies: Quantum mechanical calculations would determine the relative energies of these conformers, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers.

Influence of Intramolecular Interactions: The analysis would also consider the impact of steric hindrance between the bulky bromine atoms, the methyl group, and the hydroxyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the bromine atoms, on the conformational preferences.

As no specific research has been published, a data table of conformer energies and rotational barriers cannot be provided.

The prediction of spectroscopic parameters for this compound through computational methods has not been a subject of published research. Such predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of the compound.

Computational methods can be used to predict various spectroscopic data, including:

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predicted values, when compared with experimental data, can help in the definitive assignment of signals to specific nuclei within the molecule.

Vibrational Spectroscopy (IR and Raman): Computational models can calculate the vibrational frequencies and intensities of the molecule's normal modes. This information is instrumental in assigning the absorption bands in experimental Infrared (IR) and Raman spectra to specific molecular vibrations, such as C-H stretches, O-H stretches, and C-Br stretches.

In the absence of dedicated computational studies for this compound, a table of predicted spectroscopic parameters cannot be compiled.

Applications of 1,1 Dibromopropan 2 Ol As a Versatile Synthetic Building Block

Precursor in Multistep Organic Synthesis

1,1-Dibromopropan-2-ol is a bifunctional organic molecule featuring a secondary alcohol group and a geminal dibromide functional group. This unique combination of reactive sites makes it a potentially valuable precursor in various multistep organic syntheses. The secondary alcohol can undergo typical reactions such as oxidation to a ketone (1,1-dibromoacetone), esterification, or etherification.

The geminal dibromide (a carbon atom bonded to two bromine atoms) is particularly reactive. It can participate in reactions such as hydrolysis to form an aldehyde or be used in the formation of carbon-carbon bonds. For instance, gem-dibromoalkanes can be converted into alkynes or participate in olefination reactions. While specific, high-profile examples of this compound in complex multistep syntheses are not extensively documented in readily available literature, its structural motifs are analogous to other intermediates used in organic chemistry. Its isomer, 1,3-dibromo-2-propanol (B146513), for example, is used to prepare thioether ligands and in the synthesis of 1,3-dinitrooxy-2-propanol. sigmaaldrich.com

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₆Br₂O | nih.gov |

| Molecular Weight | 217.89 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 62872-25-7 | nih.gov |

Role in the Synthesis of Complex Natural Products and Analogues

The ultimate goal of total synthesis is the complete chemical synthesis of complex molecules, often natural products, from simple, commercially available starting materials. rsc.orgnih.gov While bifunctional molecules like this compound are, in principle, useful building blocks for creating molecular complexity, specific examples of its direct application in the total synthesis of complex natural products are not prominently documented in peer-reviewed literature.

The field of natural product synthesis often relies on well-established and highly predictable reaction pathways. nih.gov It is possible that the specific reactivity of the 1,1-dibromo functional group in combination with the secondary alcohol presents challenges or offers no distinct advantages over other, more commonly used three-carbon building blocks in the context of known natural product architectures. Therefore, while it remains a potential synthetic intermediate, its role in this specific area of synthesis is not yet established.

Utility in the Preparation of Specialized Functional Materials

The unique chemical handles on this compound and its isomers lend themselves to the synthesis of specialized functional materials where the introduction of bromine or a propanol-derived backbone is desired.

Formation of Lipid Analogues, such as Triglycerides

While there is no direct literature detailing the use of this compound for triglyceride synthesis, a highly relevant study demonstrates the successful synthesis of both symmetrical and unsymmetrical triglycerides using its isomer, 1,3-dibromo-2-propanol . rsc.org This process highlights a powerful synthetic route that could potentially be adapted.

In the documented method, 1,3-dibromo-2-propanol is first acylated at the hydroxyl group by reacting it with an acyl chloride. rsc.org The resulting acyl derivative then undergoes nucleophilic substitution. By reacting this intermediate with a carboxylate salt, the bromine atoms are displaced to form the ester linkages of the triglyceride. rsc.org This method allows for the controlled synthesis of triglycerides with specific fatty acid compositions, which is crucial for creating structured lipids with desired physical or metabolic properties. rsc.org The study showed the resulting synthetic triglycerides to be approximately 99% pure. rsc.org

Synthesis of Glycosylated Systems using related Dibromopropanol Isomers

Glycosylation is a critical reaction in carbohydrate chemistry for the synthesis of oligosaccharides and glycoconjugates. nih.govnih.gov Research has shown that isomers of dibromopropanol can be utilized in this field. Specifically, 1,3-dibromo-2-propanol has been employed in the synthesis of 1,3-propanediamine derivatives that are subsequently connected to carbohydrates, creating "sugar-pendant diamines". sigmaaldrich.com This demonstrates the utility of the dibromopropanol backbone as a linker or scaffold for attaching carbohydrate moieties, which is essential for developing molecules that can mimic or interact with biological systems.

The synthesis of glycosides often involves the activation of a glycosyl donor, such as a glycosyl halide, which then reacts with an alcohol acceptor. nih.gov In this context, the hydroxyl group of a dibromopropanol isomer can act as the nucleophilic acceptor, allowing for the attachment of a sugar molecule. The bromine atoms remain available for further functionalization, enabling the creation of complex, multifunctional molecules.

Integration into Polymeric Architectures

Bromine-containing compounds are widely used to impart flame retardancy to polymeric materials. google.com Dibromopropanol is identified as a suitable initiator for preparing bromine-containing, hydroxy-functional copolymers. google.com

In this process, a brominated alcohol like dibromopropanol can initiate a ring-opening polymerization of lactone monomers. The resulting polymer chain incorporates the dibromopropanol moiety at one end, thus integrating both bromine atoms and a terminal hydroxyl group into the polymer architecture. google.com This method produces a reactive flame retardant, where the bromine is chemically bonded to the polymer, preventing it from leaching out over time, which is a common issue with non-reactive additives. google.com The hydroxyl functionality can be further used for crosslinking with other polymers. google.com

Interactive Table: Research Applications of Dibromopropanol and its Isomers

| Compound | Application Area | Specific Use | Reference |

|---|---|---|---|

| 1,3-Dibromo-2-propanol | Lipid Synthesis | Precursor for symmetrical and unsymmetrical triglycerides. | rsc.org |

| 1,3-Dibromo-2-propanol | Carbohydrate Synthesis | Synthesis of sugar-pendant diamine derivatives. | sigmaaldrich.com |

| Dibromopropanol (Isomer unspecified) | Polymer Chemistry | Initiator for ring-opening polymerization to form flame-retardant copolymers. | google.com |

Analytical Methodologies for the Characterization and Detection of 1,1 Dibromopropan 2 Ol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are essential for the analysis of complex mixtures. For a halogenated compound like 1,1-Dibromopropan-2-ol, both gas and liquid chromatography can be effectively utilized.

Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds such as this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detection (ECD): The Electron Capture Detector is highly sensitive to electronegative compounds, making it an excellent choice for detecting halogenated substances like this compound. scioninstruments.com The detector operates by emitting beta particles from a radioactive source (typically Nickel-63), which ionize the carrier gas and produce a steady stream of electrons, generating a constant current. scioninstruments.com When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the current that is proportional to the analyte's concentration. scioninstruments.com This high selectivity allows for the detection of trace amounts of halogenated compounds even in complex matrices. hyprowira.com

Flame Ionization Detection (FID): The Flame Ionization Detector is a more universal detector that responds to most organic compounds. While less selective than the ECD, the FID is robust and provides a linear response over a wide concentration range. wiley.com In an FID, the column effluent is mixed with hydrogen and air and then burned. The combustion of organic compounds produces ions, which are collected by an electrode, generating a current that is proportional to the amount of carbon in the analyte. For the analysis of brominated alcohols, derivatization may sometimes be employed to improve chromatographic behavior and detection, although direct analysis is also possible. mdpi.comdoaj.org Headspace GC-FID is a common technique for the analysis of volatile alcohols in various samples. nih.gov

Below is a table summarizing typical GC conditions for the analysis of related brominated compounds, which can be adapted for this compound.

| Parameter | GC-ECD | GC-FID |

| Column | Agilent J&W DB 35-MS-UI (30 m x 0.25 mm, 0.25 µm) | J&W VF5-ms (30 m x 250 µm I.D. x 0.25 µm) |

| Injector Temperature | 250 °C | 280 °C |

| Oven Program | Initial 50 °C (1 min), ramp 10 °C/min to 260 °C | Initial 60 °C (0.5 min), ramp 15 °C/min to 320 °C (hold 5 min) |

| Carrier Gas | Helium at 2.0 mL/min | Helium at 1.3 mL/min |

| Detector Temperature | Not specified | 320 °C |

| Makeup Gas | Ar-CH₄ at 30 mL/min | Not applicable |

| Split Ratio | 1:50 | 1:20 |

Data adapted from methodologies for brominated flame retardants. mdpi.com

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), provides a valuable alternative to GC, especially for less volatile or thermally labile compounds. For the analysis of small, polar molecules like this compound, reversed-phase HPLC is a common approach.

Method development for this compound would involve optimizing several key parameters:

Stationary Phase: A C8 or C18 column is typically used for the separation of small polar molecules. For instance, a C8 column has been successfully used for the separation of bromophenolic compounds. mdpi.com

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common mobile phase. The composition can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve the desired separation. For example, a reverse-phase method for the related compound 2,3-Dibromopropanol uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com

Detector: A UV detector is often suitable for compounds with a chromophore. While this compound does not have a strong chromophore, it may be detectable at low wavelengths (e.g., 210 nm). For higher sensitivity and selectivity, a mass spectrometer (LC-MS) would be the preferred detector.

The following table outlines a potential starting point for an HPLC method for this compound, based on methods for similar compounds.

| Parameter | HPLC Conditions |

| Column | C8 or C18, e.g., Phenomenex Luna C8(2) (150 mm x 2.0 mm, 3 µm) |

| Mobile Phase | Acetonitrile and water with 0.05% trifluoroacetic acid |

| Gradient | Start at a low organic percentage and ramp up to elute the compound |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

Data adapted from a method for bromophenolic compounds. mdpi.com

Spectrophotometric and Electrochemical Detection Strategies

While chromatographic methods are dominant, other detection strategies could potentially be employed for this compound, though they are less common and may require derivatization.

Spectrophotometric methods in the UV-Visible range are generally not highly specific for aliphatic alcohols unless a suitable derivatizing agent is used to introduce a chromophore.

Electrochemical detection could be a possibility, but it is not a standard method for this type of compound. The development of such a method would require significant research to find suitable electrode materials and conditions for the electrochemical oxidation or reduction of this compound.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for the unequivocal identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that acts as a "chemical fingerprint," allowing for confident identification. This technique has been successfully used for the determination of other brominated compounds like 1,2-dibromoethane (B42909) in various matrices. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the hyphenated technique of choice. It offers the same advantages of high sensitivity and specificity as GC-MS. The development of an LC-MS method for this compound would follow the principles of HPLC method development, with the mass spectrometer providing detailed structural information for confirmation. HPLC-MS/MS has been utilized for the quantification of bromophenols in various samples. mdpi.com

The following table summarizes the key advantages of using hyphenated techniques for the analysis of this compound.

| Technique | Key Advantages |

| GC-MS | High sensitivity and specificity; provides structural information for confident identification; extensive libraries of mass spectra available for comparison. |

| LC-MS | Suitable for a wider range of compounds, including those that are not amenable to GC; high sensitivity and specificity; provides molecular weight and structural information. |

Future Perspectives and Emerging Research Directions

Catalytic Strategies for Enhanced Reactivity and Selectivity

The reactivity of 1,1-Dibromopropan-2-ol is dictated by the presence of a geminal dibromo group adjacent to a secondary alcohol. This arrangement offers several sites for chemical transformation. Future research will likely focus on the development of catalytic systems that can selectively target one of these functional groups or enable cooperative reactivity between them.

One promising area is the use of transition metal catalysts for dehalogenation and coupling reactions. For instance, palladium or copper catalysts, which are known to activate carbon-halogen bonds, could be employed to selectively remove one bromine atom, leading to a monobrominated intermediate that can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The challenge lies in controlling the selectivity of these reactions to prevent over-reduction or elimination.

Furthermore, the development of chiral catalysts could enable enantioselective transformations. Given that the second carbon in this compound is a stereocenter, catalytic methods that can differentiate between the two enantiomers or stereoselectively create new chiral centers would be of significant interest, particularly for the synthesis of complex, biologically active molecules.

Below is a table summarizing potential catalytic strategies and their expected outcomes for enhancing the reactivity and selectivity of this compound.

| Catalyst Type | Target Reaction | Potential Outcome |

| Palladium(0) complexes | Cross-coupling (e.g., Suzuki, Heck) | Formation of new C-C bonds at the C1 position. |

| Copper(I) complexes | Cross-coupling (e.g., Sonogashira) | Introduction of alkynyl groups. |

| Chiral Lewis acids | Asymmetric reduction or addition | Enantioselective synthesis of derivatives. |

| Phase-transfer catalysts | Nucleophilic substitution | Controlled substitution of one or both bromine atoms. |

Sustainable and Environmentally Benign Synthesis Approaches

The traditional synthesis of halogenated compounds often involves the use of hazardous reagents and produces significant waste. Future research into the synthesis of this compound will likely prioritize the development of more sustainable and environmentally friendly methods.

A key focus will be the use of greener brominating agents. Instead of elemental bromine, which is highly toxic and corrosive, alternative reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst, or hydrobromic acid with an oxidizing agent in a controlled manner, could be explored. The use of solvent-free reaction conditions or environmentally benign solvents like water or supercritical carbon dioxide would also represent a significant advancement.

Another avenue for sustainable synthesis is the development of catalytic, atom-economical routes. For example, a direct catalytic bromination of propan-2-ol at the C1 position would be highly desirable, although challenging due to the reactivity of the C2 position. This might be achievable through the design of shape-selective catalysts, such as zeolites, that can direct the reaction to the terminal carbon.

The table below outlines potential sustainable approaches for the synthesis of this compound.

| Sustainable Approach | Description | Potential Benefits |

| Green Brominating Agents | Use of reagents like N-bromosuccinimide or enzymatic bromination. | Reduced toxicity and safer handling. |

| Alternative Solvents | Employing water, ionic liquids, or supercritical fluids. | Reduced environmental impact and easier product separation. |

| Catalytic Methods | Development of catalysts for direct and selective bromination. | Higher atom economy and reduced waste. |

| Flow Chemistry | Continuous processing for better control and safety. | Improved safety, scalability, and efficiency. |

Exploration of New Reaction Manifolds

Beyond established reactions, future research is expected to explore novel reaction pathways for this compound, leveraging its unique structure to access new chemical space. The geminal dibromo group is a precursor to carbenes or carbenoids, which can undergo a variety of interesting transformations.

For example, treatment of this compound with a strong base could generate a bromo-substituted carbene, which could then participate in cycloadditions with alkenes or alkynes to form functionalized cyclopropanes or cyclopropenes. The adjacent hydroxyl group could play a directing role in these reactions, influencing their stereoselectivity.

Another area of exploration could be the use of this compound in multicomponent reactions. These are reactions where three or more reactants combine in a single step to form a complex product, and they are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it an interesting candidate for the design of new multicomponent reactions.

Finally, the electrochemical reduction or oxidation of this compound could offer new synthetic routes that are difficult to achieve through traditional chemical methods. Electrochemical methods can provide a high degree of control over the reaction conditions and often avoid the need for harsh chemical reagents.

The following table summarizes potential new reaction manifolds for this compound.

| Reaction Manifold | Description | Potential Products |

| Carbene Chemistry | Generation of a bromo-substituted carbene via deprotonation. | Functionalized cyclopropanes and other cyclic compounds. |

| Multicomponent Reactions | Use as a building block in one-pot, multi-reactant transformations. | Complex molecules with high structural diversity. |

| Electrochemical Synthesis | Controlled reduction or oxidation to generate reactive intermediates. | Novel derivatives and functionalized materials. |

| Rearrangement Reactions | Lewis acid or base-catalyzed rearrangements of the carbon skeleton. | Access to alternative structural isomers. |

Q & A

Basic Research Questions

Q. What established laboratory synthesis routes exist for 1,1-Dibromopropan-2-ol, and how do reaction conditions influence efficiency?

- Answer : A common approach involves nucleophilic substitution of propan-2-ol derivatives using brominating agents like HBr or PBr₃. Reaction efficiency depends on solvent polarity (e.g., dichloromethane for non-polar environments), temperature control (0–25°C to minimize side reactions), and leaving group optimization. For example, Ag₂O-mediated halogen exchange, as used in analogous propanol syntheses, can be adapted for bromination .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Answer :

- ¹H/¹³C NMR : Identifies bromine positions and molecular symmetry via splitting patterns (e.g., singlet for equivalent bromines at C1).

- Mass Spectrometry : Confirms molecular weight (215.89 g/mol) and isotopic patterns characteristic of bromine.

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches. Cross-referencing with databases like PubChem ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use fume hoods to avoid inhalation, wear PPE (nitrile gloves, goggles), and store in amber bottles under inert gas to prevent degradation. Avoid contact with strong bases or nucleophiles, which may trigger exothermic reactions. Follow SDS guidelines for halogenated alcohols, including neutralization of waste with sodium bicarbonate .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound be resolved?

- Answer : Conduct controlled experiments under standardized conditions (e.g., 25°C, dry DMSO as solvent) to isolate variables. Use differential scanning calorimetry (DSC) to assess thermal stability and compare with literature. Iterative data collection and multivariable testing (e.g., humidity, light exposure) identify hidden factors causing discrepancies .

Q. What experimental strategies mitigate decomposition pathways during synthesis?

- Answer :

- Low-temperature reactions (−10°C) reduce thermal degradation.

- Anhydrous conditions (molecular sieves) prevent hydrolysis.

- Inert atmospheres (N₂/Ar) minimize oxidative side reactions.

- Protective groups (e.g., silyl ethers) stabilize intermediates. Monitor progress via TLC or in-situ IR to enable rapid purification .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?

- Answer : The electron-withdrawing bromines at C1 increase the electrophilicity of the adjacent carbon, favoring SN2 mechanisms. Steric hindrance from the two bromines may slow reactivity with bulky nucleophiles. Kinetic studies using varying nucleophiles (e.g., KCN vs. NaN₃) and solvents (polar aprotic vs. protic) elucidate these effects .

Q. How can stereochemical outcomes of reactions involving this compound be systematically studied?

- Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or Mosher ester analysis to resolve enantiomers. Kinetic resolution experiments under asymmetric catalysis (e.g., organocatalysts) reveal stereoselectivity trends. Compare results with structurally similar halohydrins like 1,3-dichloropropan-2-ol .

Methodological Notes

- Contradiction Analysis : Apply iterative cycles of hypothesis testing and multivariable regression to isolate conflicting factors (e.g., trace water content altering reaction kinetics) .

- Stability Optimization : Pre-purify starting materials to remove protic impurities and use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.